6-(2,5-dimethoxyphenyl)-2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one
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Overview
Description
6-(2,5-dimethoxyphenyl)-2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one is a synthetic organic compound that belongs to the class of pyridazinones. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the dimethoxyphenyl group and the pyrrolidinyl moiety suggests that this compound may exhibit interesting pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,5-dimethoxyphenyl)-2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.
Introduction of the Dimethoxyphenyl Group: This step may involve electrophilic aromatic substitution reactions.
Attachment of the Pyrrolidinyl Moiety: This can be done through nucleophilic substitution or addition reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the pyrrolidinyl moiety.
Reduction: Reduction reactions could target the carbonyl group in the pyridazinone ring.
Substitution: The aromatic ring may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
6-(2,5-dimethoxyphenyl)-2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible therapeutic applications due to its structural features, such as anti-inflammatory or anticancer properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. The presence of the dimethoxyphenyl group suggests potential interactions with aromatic amino acids in proteins, while the pyrrolidinyl moiety might enhance binding affinity.
Comparison with Similar Compounds
Similar Compounds
Pyridazinone Derivatives: Compounds like 3-methyl-6-phenylpyridazin-3-one.
Dimethoxyphenyl Compounds: Such as 2,5-dimethoxybenzaldehyde.
Pyrrolidinyl Compounds: Including 1-(2-pyrrolidinylmethyl)pyrrolidine.
Uniqueness
The unique combination of the dimethoxyphenyl group, pyrrolidinyl moiety, and pyridazinone core in 6-(2,5-dimethoxyphenyl)-2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one may confer distinct pharmacological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
6-(2,5-dimethoxyphenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-24-13-5-7-16(25-2)14(11-13)15-6-8-17(22)21(19-15)12-18(23)20-9-3-4-10-20/h5-8,11H,3-4,9-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYKHMXDHEFAJRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NN(C(=O)C=C2)CC(=O)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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